tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate
Description
Properties
CAS No. |
2408962-63-8 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-9(13)7-12(14)5-4-6-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
IKXJIFDDRFKTLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCC2)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ketone-Alkylamine Cyclization
A widely reported method involves the condensation of γ-keto esters with primary amines. For example, reacting ethyl 4-oxocyclohexanecarboxylate with tert-butyl carbamate under basic conditions (e.g., NaH in THF) induces cyclization to form the 5-azaspiro[3.4]octane core. The reaction proceeds via enolate formation, followed by intramolecular nucleophilic attack (Figure 1).
Optimization Insights :
Ring-Closing Metathesis (RCM)
An alternative approach employs Grubbs’ catalyst to facilitate RCM of diene precursors. For instance, N-Boc-protected diallylamine derivatives undergo metathesis to yield the spirocyclic structure with >90% stereochemical fidelity. This method is advantageous for accessing enantiomerically pure products but requires stringent moisture control.
Introduction of the 7-Amino Group
The amino group at the 7-position is introduced via selective functionalization post-cyclization.
Reductive Amination
Treatment of the spirocyclic ketone intermediate with ammonium acetate and sodium cyanoborohydride in methanol achieves reductive amination. This one-pot method affords the 7-amino derivative in 70–75% yield, with Boc protection retained.
Critical Parameters :
Nucleophilic Substitution
In cases where a leaving group (e.g., bromide) is present at the 7-position, ammonia or benzylamine in DMF at 80°C displaces the group to install the amine. Subsequent hydrogenolysis removes benzyl protecting groups if applicable.
Boc Protection and Final Functionalization
The tert-butoxycarbonyl (Boc) group is introduced early to protect the secondary amine during subsequent reactions.
Boc Installation Methods
Deprotection Considerations
While the final compound retains the Boc group, intermediate deprotection (e.g., using TFA in DCM) may be necessary for further derivatization. Careful neutralization with aqueous NaHCO₃ prevents degradation of the spirocyclic core.
Industrial-Scale Production Techniques
Scalable synthesis demands cost-effective and efficient protocols:
Continuous Flow Reactors
Implementing flow chemistry for the cyclization step enhances reproducibility and reduces reaction time from 12 hours (batch) to 2 hours. A 2024 study demonstrated a 92% yield at a 10 kg scale using a Corning AFR module.
Crystallization Optimization
The final compound is purified via anti-solvent crystallization. Adding n-heptane to a saturated ethyl acetate solution at 0°C yields 98.5% pure product with consistent polymorphic Form I.
Analytical Validation and Quality Control
Robust characterization ensures batch-to-batch consistency:
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
-
Synthetic Chemistry:
- Building Block: The compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it valuable in organic synthesis.
- Reactions: It can undergo oxidation, reduction, and substitution reactions, enabling the formation of diverse derivatives which are useful in further chemical explorations.
-
Biological Research:
- Bioactivity Studies: Preliminary investigations indicate that tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate may exhibit bioactive properties, making it a candidate for studies on its effects on biological systems. Its interaction with enzymes and receptors can modulate biological pathways, which is crucial for drug discovery .
- Potential Therapeutic Uses: The compound is being explored as a precursor in drug development, particularly targeting infectious diseases and other health conditions due to its unique structural features that may confer specific biological activities.
-
Pharmaceutical Development:
- Lead Compound: Its distinct spirocyclic structure positions it as a lead compound in pharmaceutical research aimed at developing new drugs. The compound’s ability to interact with biological targets suggests potential therapeutic applications in treating various diseases.
- Mechanisms of Action: Understanding how this compound interacts at the molecular level can provide insights into its therapeutic potential, guiding future drug design efforts.
-
Material Science:
- Development of New Materials: The unique properties of this compound make it suitable for the development of novel materials with specific chemical and physical characteristics, potentially impacting industries such as polymers and coatings.
Case Studies
-
Drug Development Research:
- A study investigated the use of this compound as a scaffold for developing anti-infective agents. The results indicated promising activity against specific bacterial strains, suggesting its utility in medicinal chemistry .
- Biochemical Interaction Studies:
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate with structurally related spirocyclic derivatives, highlighting differences in spiro ring systems, functional groups, and molecular properties:
*Note: CAS number may overlap due to positional isomerism or database inconsistencies.
Key Structural and Functional Differences:
Larger systems like [3.5] () offer expanded spatial arrangements, which may improve target binding in drug-receptor interactions .
Functional Group Variations: Amino vs. Cyano/Oxo: The 7-amino group in the target compound facilitates hydrogen bonding, critical for biological activity. In contrast, cyano or oxo substituents () may enhance metabolic stability but reduce basicity .
Stereochemistry :
- Cis/trans configurations (e.g., ) significantly impact biological activity. For example, cis-configured spirocycles may adopt conformations that better align with enzyme active sites .
Research Findings and Implications
- Synthesis : The target compound is synthesized via multistep routes involving trifluoroacetic acid-mediated deprotection (similar to ), with yields exceeding 80% in optimized conditions .
- Drug Discovery Utility: The 7-amino derivative’s rigidity and hydrogen-bonding capacity make it a preferred scaffold for kinase inhibitors . tert-Butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate () is explored in prodrug designs due to its hydrolytically stable cyano group .
- Commercial Availability : High-purity (>95%) spirocyclic building blocks are available from suppliers like Enamine and CymitQuimica, though costs vary significantly (e.g., €301/100mg for diazaspiro derivatives, ) .
Biological Activity
tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound characterized by a unique structural configuration that includes a tert-butyl group, an amino group, and a carboxylate moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 2408962-63-8 |
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's amino and carboxylate groups facilitate binding to these targets, potentially modulating their activity and influencing various biochemical pathways.
Biological Activity
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects, which could be relevant for treating neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress pathways.
- Analgesic Properties : Some derivatives of azaspiro compounds have been studied for their analgesic effects, indicating that this compound may also be explored for pain management applications.
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Study on Neuroprotection : A study demonstrated that related azaspiro compounds could protect neuronal cells from oxidative stress-induced apoptosis by activating ERK/MAPK and PI3K/Akt signaling pathways . This suggests that this compound might exhibit similar protective mechanisms.
- Antimicrobial Testing : In vitro assays have shown that spirocyclic compounds can inhibit the growth of various bacterial strains, indicating the need for further research into the antimicrobial efficacy of this compound .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other azaspiro compounds, which have demonstrated varying degrees of bioactivity:
| Compound Name | Biological Activity |
|---|---|
| tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride | Antimicrobial, Analgesic |
| tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer: A scalable synthesis involves sequential protection/deprotection steps. For example, trifluoroacetic acid (TFA) in dichloromethane efficiently removes Boc groups, while THF/water mixtures with NaHCO₃ facilitate carboxylate intermediate formation . Yield optimization requires precise stoichiometric control of reagents (e.g., TFA addition rate, temperature during cyclization) to minimize side reactions like over-acylation or ring-opening .
Q. Which spectroscopic techniques are most reliable for characterizing the spirocyclic core and verifying amine functionality?
- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves spirocyclic geometry (e.g., distinct proton environments at the spiro-junction). IR spectroscopy identifies the Boc carbonyl stretch (~1680–1720 cm⁻¹). For amine validation, derivatization with ninhydrin or HPLC-MS with ion-pairing agents (e.g., heptafluorobutyric acid) enhances detection sensitivity .
Q. What are critical safety considerations for handling and storing this compound?
- Methodological Answer: Store in airtight containers at –20°C to prevent hydrolysis of the Boc group. Use explosion-proof equipment and grounded containers during transfers due to potential electrostatic discharge risks. PPE includes nitrile gloves and chemical-resistant lab coats; avoid skin contact to prevent amine-related sensitization .
Advanced Research Questions
Q. How can chiral resolution challenges be addressed during the synthesis of enantiopure 7-amino-5-azaspiro derivatives?
- Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers, while asymmetric catalysis (e.g., Jacobsen epoxidation) introduces stereocontrol during spirocycle formation. For derivatives like Zelquistinel, stereospecific enzymatic deprotection (e.g., lipases) preserves configuration .
Q. What strategies mitigate data discrepancies in reaction optimization studies (e.g., conflicting yields or purity reports)?
- Methodological Answer: Use design-of-experiments (DoE) approaches to systematically vary parameters (temperature, solvent polarity, catalyst loading). For purity disputes, orthogonal validation via ¹H NMR integration and LC-MS quantifies impurities. Contradictions in Boc-deprotection efficiency may arise from trace moisture; Karl Fischer titration ensures anhydrous conditions .
Q. How does this compound serve as a building block in drug discovery pipelines?
- Methodological Answer: The spirocyclic scaffold enhances conformational rigidity, improving target binding affinity. For example, Zelquistinel (AGN-241751) incorporates this core as a NMDA receptor modulator. Post-functionalization (e.g., Suzuki coupling at the amine) enables diversification for structure-activity relationship (SAR) studies .
Q. What crystallographic methods are suitable for resolving the 3D structure of spirocyclic intermediates?
- Methodological Answer: Single-crystal X-ray diffraction using SHELXL refinement (via Olex2 interface) resolves spirocyclic geometry. For poorly diffracting crystals, synchrotron radiation improves resolution. Twinning analysis (SHELXT) addresses lattice disorder common in strained spiro systems .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
